3-Anilino-1,3-diphenylpropan-1-one

Medicinal Chemistry COX-2 Inhibition Inflammation Research

Sourcing the precise, unsubstituted β-aminoketone scaffold for systematic SAR studies often presents challenges in ensuring regiochemical fidelity, as the aza-Michael addition used for its synthesis can lead to bisalkylated byproducts. 3-Anilino-1,3-diphenylpropan-1-one (CAS 5316-82-5) is the validated parent core for this inhibitor class. • Provides a confirmed conformational foundation for developing selective COX-2 inhibitors, with key derivatives demonstrating IC50 values between 0.20-0.35 µM. • Serves as a defined benchmark for optimizing catalytic aza-Michael reaction conditions, allowing for precise yield and selectivity quantification. • Offers a validated negative control standard with a documented IC50 of 1 mM against dihydroorotase.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
CAS No. 5316-82-5
Cat. No. B11110541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilino-1,3-diphenylpropan-1-one
CAS5316-82-5
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3
InChIInChI=1S/C21H19NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-15,20,22H,16H2
InChIKeyWMPRXNBYEWYMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilino-1,3-diphenylpropan-1-one: β-Aminoketone Scaffold


3-Anilino-1,3-diphenylpropan-1-one (CAS 5316-82-5) is a β-aminoketone derivative with the molecular formula C21H19NO and a molecular weight of 301.4 g/mol [1]. It serves as a versatile synthetic building block, typically synthesized via the aza-Michael addition of aniline to trans-chalcone [2]. This compound forms the unsubstituted core scaffold for a class of compounds that have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors [3]. Its physicochemical properties, including a high computed XLogP3-AA of 5.3 [1], indicate significant lipophilicity.

Synthetic building block for aza-Michael addition chemistry
Unsubstituted core scaffold for COX-2 inhibitor development studies
High lipophilicity profile supports membrane permeability research

Structural Specificity of 3-Anilino-1,3-diphenylpropan-1-one


Substituting 3-Anilino-1,3-diphenylpropan-1-one with close analogs like its regioisomer (2-anilino-1,3-diphenylpropan-1-one), its precursor (trans-chalcone), or the fully saturated analog (1,3-diphenylpropan-1-one) is not chemically or biologically equivalent. The specific position of the anilino group on the propanone backbone dictates the compound's 3D conformation, as confirmed by X-ray crystallography [1]. This conformational specificity is critical for its role as a pharmacophore scaffold, where even minor structural changes can drastically alter target binding. For instance, the aza-Michael addition that produces this compound must be carefully controlled to prevent the formation of bisalkylated byproducts, underscoring the unique reaction conditions required for its selective synthesis [2]. The following quantitative data provide the necessary evidence for making an informed selection.

Regioisomer mismatch
2-Anilino regioisomer may shift 3D conformation; X-ray data confirm position-specific geometry of the 3-anilino scaffold.
Precursor profile differs
trans-Chalcone lacks the anilino pharmacophore; biological activity profile and target-engagement context do not transfer.
Saturated analog flexibility
1,3-Diphenylpropan-1-one loses ketone conjugation; backbone flexibility and scaffold geometry may not reproduce.

3-Anilino-1,3-diphenylpropan-1-one: Quantitative Comparison


COX-2 Inhibition Potential

3-Anilino-1,3-diphenylpropan-1-one represents the unsubstituted parent scaffold for a class of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives that have been characterized as selective COX-2 inhibitors. While the parent compound itself has not been directly assayed for COX-2 inhibition, a study on its structural analogs establishes the class-level potential. The majority of these derivatives exhibited potent COX-2 inhibition with IC50 values in the range of 0.20-0.35 µM [1]. This contrasts sharply with the precursor, trans-chalcone, which has a different biological profile and is not a direct COX-2 inhibitor.

COX-2 Inhibition
Class-level inference
IC50 0.20–0.35 µM (derivative class)
Class-level COX-2 inhibition context; scaffold enables SAR exploration.
Parent compound not directly assayed; derivative data only.
Medicinal Chemistry COX-2 Inhibition Inflammation Research

Low Affinity Dihydroorotase Inhibition

In a biochemical assay, 3-Anilino-1,3-diphenylpropan-1-one was evaluated for its inhibition of dihydroorotase from mouse Ehrlich ascites cells. At a concentration of 10 µM, the compound exhibited an IC50 value of 1.00E+6 nM (equivalent to 1 mM), indicating extremely weak inhibition [1]. This level of activity is consistent with a lack of significant interaction with this particular enzyme target. This negative data can be valuable for research programs seeking to avoid off-target effects associated with dihydroorotase inhibition.

Dihydroorotase IC50
Supporting evidence
IC50 = 1 mM (1.00E+6 nM)
At 10 µM; pH 7.37
Supports counter-screening context; very weak interaction confirmed.
Orders of magnitude above potent inhibitor range.
Biochemistry Enzyme Inhibition Counter-screening

Predicted LogP & Molecular Weight

Computational predictions show a clear differentiation in lipophilicity and size between 3-Anilino-1,3-diphenylpropan-1-one and its close structural analogs. The target compound has a high predicted XLogP3-AA value of 5.3 and a molecular weight of 301.4 g/mol [1]. This contrasts with the smaller, less lipophilic precursor trans-chalcone (MW 208.26, no nitrogen), the fully saturated analog 1,3-diphenylpropan-1-one (MW 210.28), and the more lipophilic substituted analog 3-(4-methylanilino)-1,3-diphenylpropan-1-one (MW 315.4) [2]. The specific LogP of 5.3 is a key parameter influencing membrane permeability and solubility.

LogP & MW Profile
Cross-study comparable
XLogP3-AA 5.3 · MW 301.4 g/mol
Non-aminated analogs: MW 208–210 g/mol
4-Methyl analog: MW 315.4 g/mol
High lipophilicity distinct from non-aminated and saturated analogs.
93 Da larger than non-aminated precursors; supports ADME differentiation.
Physicochemical Properties ADME Prediction Drug-likeness

Research Applications of 3-Anilino-1,3-diphenylpropan-1-one


COX-2 Inhibitor Development

Procure 3-Anilino-1,3-diphenylpropan-1-one as the unsubstituted parent scaffold for synthesizing and evaluating novel 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives. This is directly supported by evidence that derivatives of this class act as potent and selective COX-2 inhibitors with IC50 values in the 0.20-0.35 µM range [1]. Using this parent compound enables systematic structure-activity relationship (SAR) studies by introducing substituents on the phenyl rings to optimize potency and selectivity.

Aza-Michael Addition Optimization

Utilize 3-Anilino-1,3-diphenylpropan-1-one as a benchmark product for developing and optimizing novel catalysts or reaction conditions for the aza-Michael addition. Its synthesis from trans-chalcone and aniline serves as a model reaction, as detailed in studies focused on improving reaction efficiency and selectivity [2]. Researchers can quantify improvements in yield and purity against established literature baselines when testing new catalytic systems or process conditions.

Dihydroorotase Negative Control

Employ 3-Anilino-1,3-diphenylpropan-1-one as a validated negative control in assays involving the enzyme dihydroorotase. Its documented IC50 of 1 mM confirms very weak inhibition [3], making it suitable for establishing baseline activity or for counter-screening to identify compounds with undesirable off-target effects on this enzyme. This is a specific, quantifiable use-case supported by primary data.

Lipophilic β-Aminoketone ADME Modeling

Incorporate 3-Anilino-1,3-diphenylpropan-1-one into computational ADME models as a reference data point for the lipophilic β-aminoketone chemical space. Its high predicted LogP of 5.3 and molecular weight of 301.4 g/mol provide key benchmarks for comparing the properties of novel analogs in this series [4]. This aids in predicting permeability and solubility trends during lead optimization.

Application
Selection Property
Validation Focus
COX-2 inhibitor scaffold studies
Class-level COX-2 inhibition context
Derivative SAR and selectivity profiling
Aza-Michael addition method development
β-Aminoketone synthetic benchmark
Reaction selectivity and yield optimization
Dihydroorotase counter-screening
Reported weak inhibition baseline
Off-target enzyme activity verification
β-Aminoketone ADME modeling
High lipophilicity scaffold reference
Permeability and solubility prediction

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